

7-Chloro-1H-indole-3-carboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	7-Chloro-1H-indole-3-carboxylic acid
CAS No.:	86153-24-4
Cat. No.:	B1294106

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For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1H-indole-3-carboxylic acid is a halogenated derivative of the prevalent indole-3-carboxylic acid scaffold. While extensive biological data for this specific compound is not widely published, its primary significance lies in its role as a versatile chemical intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. This technical guide provides a detailed overview of the synthesis of **7-Chloro-1H-indole-3-carboxylic acid**, its known applications as a synthetic building block, and a review of the biological activities of closely related indole-3-carboxylic acid derivatives. This information is intended to support researchers and drug development professionals in leveraging this compound for the design and synthesis of novel therapeutic agents.

Chemical Properties and Spectroscopic Data

Property	Value	Reference
Molecular Formula	C ₉ H ₆ ClNO ₂	[1][2]
Molecular Weight	195.60 g/mol	[1][2]
CAS Number	86153-24-4	[1][2]
Appearance	White to off-white solid	Commercially available
Storage	Keep in a dark place, sealed in dry, 2-8°C	[1]

Note: Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are available from commercial suppliers and in specialized chemical databases.[3]

Synthesis of 7-Chloro-1H-indole-3-carboxylic Acid

While multiple synthetic routes to indole-3-carboxylic acids exist, a common and effective method involves the Japp-Klingemann reaction followed by Fischer indolization and subsequent functional group manipulations. A plausible synthetic pathway for **7-chloro-1H-indole-3-carboxylic acid** is outlined below.

Experimental Protocol: A Plausible Synthetic Route

This protocol is based on established methods for the synthesis of substituted indole-3-carboxylic acids.

Step 1: Diazotization of 2-chloroaniline

- To a stirred solution of 2-chloroaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite in water dropwise.
- Maintain the temperature below 5 °C during the addition.
- Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.

Step 2: Japp-Klingemann reaction with ethyl 2-methylacetoacetate

- In a separate flask, dissolve ethyl 2-methylacetoacetate in ethanol and cool the solution to 0-5 °C.
- Slowly add the previously prepared cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring.
- Add a pre-cooled solution of sodium acetate in water to maintain a slightly acidic to neutral pH.
- Allow the reaction mixture to stir at a low temperature for several hours until the formation of the phenylhydrazone is complete, often indicated by the formation of a colored precipitate.
- Collect the crude phenylhydrazone by filtration, wash with cold water, and dry.

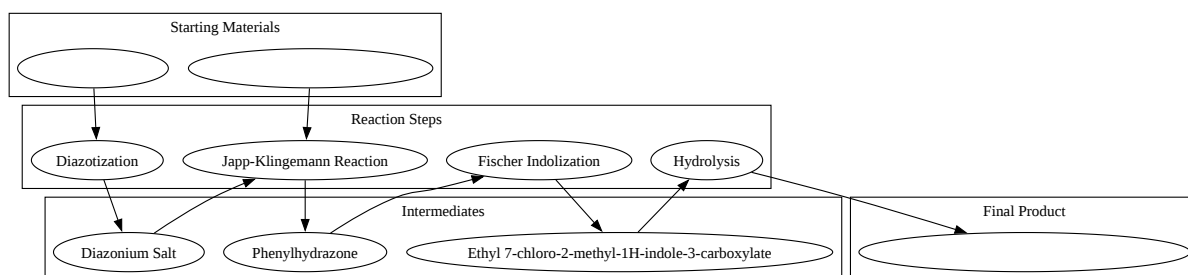
Step 3: Fischer Indolization to form Ethyl 7-chloro-2-methyl-1H-indole-3-carboxylate

- Heat the dried phenylhydrazone in a suitable acidic catalyst, such as a mixture of polyphosphoric acid (PPA) or ethanolic sulfuric acid.
- The reaction is typically heated to 80-100 °C for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 4: Hydrolysis to **7-Chloro-1H-indole-3-carboxylic acid**

- Dissolve the purified ethyl 7-chloro-2-methyl-1H-indole-3-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
- Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

- Cool the reaction mixture and remove the ethanol under reduced pressure.
- Acidify the remaining aqueous solution with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
- Collect the precipitate by filtration, wash with cold water, and dry to yield **7-chloro-1H-indole-3-carboxylic acid**.



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Caption: Plausible synthetic workflow for **7-Chloro-1H-indole-3-carboxylic acid**.

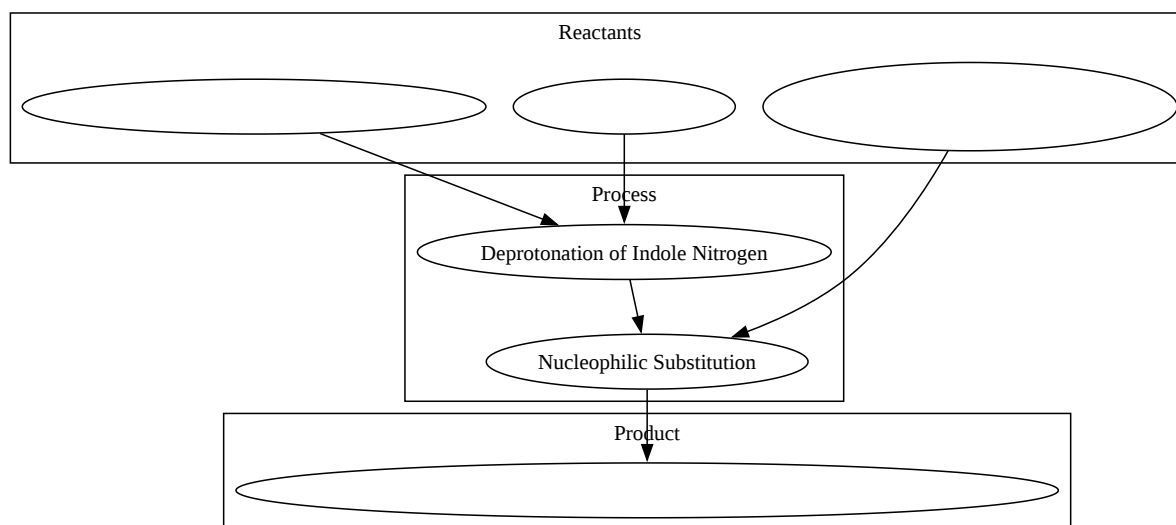
Role as a Chemical Intermediate

7-Chloro-1H-indole-3-carboxylic acid is a valuable building block for the synthesis of more complex, biologically active molecules. The indole nitrogen and the carboxylic acid group serve as handles for further chemical modifications.

Experimental Protocol: N-Alkylation of 7-Chloro-1H-indole-3-carboxylic Acid

The following protocol for the N-alkylation of **7-chloro-1H-indole-3-carboxylic acid** is adapted from a patented procedure.^[4]

- To a solution of **7-chloro-1H-indole-3-carboxylic acid** (38.0 mmol) in dimethylformamide (100 ml) at 10°C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 76.0 mmol) portionwise over 10 minutes, ensuring the temperature remains below 15°C.^[4]
- Remove the cooling bath and stir the resulting suspension for 90 minutes at room temperature.^[4]
- Add toluene-4-sulfonic acid tetrahydropyran-4-ylmethylester (53.0 mmol).^[4]
- Heat the mixture at 50°C with stirring for 6 hours.^[4]
- Remove the dimethylformamide by evaporation under reduced pressure.^[4]
- Dissolve the residue in water (500 ml).^[4] The resulting product is 1-(tetrahydropyran-4-yl)methyl-**7-chloro-1H-indole-3-carboxylic acid**.^[4]



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Caption: Workflow for the N-alkylation of **7-Chloro-1H-indole-3-carboxylic acid**.

Biological Activities of Related Indole-3-Carboxylic Acid Derivatives

While specific biological data for **7-chloro-1H-indole-3-carboxylic acid** is limited in publicly accessible literature, the broader class of indole-3-carboxylic acid derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.^{[5][6][7][8]} The introduction of a halogen, such as chlorine, at the 7-position of the indole ring can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity.

Angiotensin II Receptor Antagonists

Derivatives of indole-3-carboxylic acid have been investigated as antagonists of the angiotensin II receptor 1 (AT₁), a key target in the treatment of hypertension.[7][8] Studies have shown that some of these derivatives exhibit high nanomolar affinity for the AT₁ receptor, comparable to established drugs like losartan.[7] In spontaneously hypertensive rats, oral administration of these compounds has been shown to significantly lower blood pressure for extended periods.[7]

Cysteinyl Leukotriene Receptor 1 (CysLT₁) Antagonists

Certain substituted indole-2-carboxylic acid derivatives have been identified as potent and selective antagonists of the CysLT₁ receptor, which is implicated in asthma and other inflammatory conditions.[9] While this research focuses on the 2-carboxylic acid isomer, it highlights the potential of the indole scaffold in targeting this receptor family. The presence and nature of substituents on the indole ring are critical for activity.

Other Potential Therapeutic Areas

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for a multitude of therapeutic applications, including:

- Anticancer agents[10]
- Antimicrobial agents[6]
- Anti-inflammatory agents[10]
- Antiviral agents[6]

Conclusion

7-Chloro-1H-indole-3-carboxylic acid is a valuable and commercially available synthetic intermediate. While its own biological profile is not extensively documented, its utility in the construction of more complex and potentially bioactive molecules is evident from the patent literature. The diverse biological activities exhibited by the broader class of indole-3-carboxylic acid derivatives underscore the potential of **7-chloro-1H-indole-3-carboxylic acid** as a starting point for the development of novel therapeutics in areas such as cardiovascular disease, inflammation, and oncology. Further research into the direct biological effects of this

compound and the systematic exploration of its derivatives are warranted to fully elucidate its therapeutic potential.

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